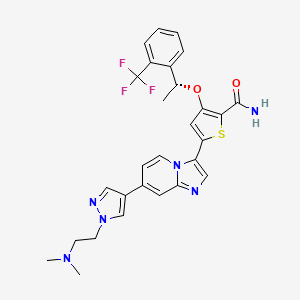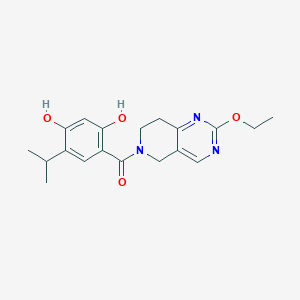
CPUY201112
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPUY201112 is a novel synthetic small-molecule compound known for its potent inhibition of heat shock protein 90 (Hsp90). This compound has garnered significant attention due to its ability to induce p53-mediated apoptosis in various cancer cell lines, particularly MCF-7 cells . Heat shock protein 90 is highly expressed in many tumor cells and is associated with the maintenance of malignant phenotypes, making it a critical target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
CPUY201112 was identified using a fragment-based approach followed by structural optimization guided by medicinal chemistry principles . The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound binds to the ATP-binding pocket of heat shock protein 90 with a kinetic dissociation constant of 27 ± 2.3 nM .
Industrial Production Methods
The industrial production methods for this compound are not explicitly detailed in the available sources. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
CPUY201112 primarily undergoes binding reactions with heat shock protein 90, leading to the degradation of client proteins such as HER-2, Akt, and c-RAF . These reactions result in cell cycle arrest and apoptosis through the wild-type p53 pathway .
Common Reagents and Conditions
The compound is known to synergize with Nutlin-3a to induce cancer cell apoptosis . The specific reagents and conditions for these reactions are not extensively detailed but involve standard laboratory practices for handling small-molecule inhibitors.
Major Products Formed
The major products formed from the reactions involving this compound include the degradation products of heat shock protein 90 client proteins, leading to the inhibition of tumor growth .
Scientific Research Applications
CPUY201112 has several scientific research applications, particularly in the field of cancer research. It has shown potent antiproliferative effects in a range of solid tumor cells, including MCF-7, HCT116, HepG2, and A549 cells . The compound induces cell cycle arrest and apoptosis through the wild-type p53 pathway, making it a valuable tool for studying cancer cell biology and developing new cancer therapies .
In vivo studies have demonstrated that this compound significantly inhibits the growth of MCF-7 xenografts in nude mice without apparent body weight loss . This highlights its potential use in treating wild-type p53 related cancers .
Mechanism of Action
CPUY201112 exerts its effects by binding to the ATP-binding pocket of heat shock protein 90, leading to the degradation of client proteins such as HER-2, Akt, and c-RAF . This binding disrupts the maturation and stabilization of these proteins, resulting in cell cycle arrest and apoptosis through the wild-type p53 pathway . The compound also synergizes with Nutlin-3a to enhance cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
17-allylamino-17-demethoxy-geldanamycin (17-AGG): A semi-synthetic derivative of Geldanamycin currently in clinical trials.
17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): Another semi-synthetic derivative of Geldanamycin in clinical trials.
Uniqueness of CPUY201112
This compound stands out due to its potent inhibition of heat shock protein 90 with a kinetic dissociation constant of 27 ± 2.3 nM . It also exhibits strong antiproliferative effects in a range of solid tumor cells and induces apoptosis through the wild-type p53 pathway . Additionally, its ability to synergize with Nutlin-3a to enhance cancer cell apoptosis further highlights its potential as a therapeutic agent .
Properties
CAS No. |
1860793-58-3 |
|---|---|
Molecular Formula |
C19H23N3O4 |
Molecular Weight |
357.41 |
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-(2-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
InChI |
InChI=1S/C19H23N3O4/c1-4-26-19-20-9-12-10-22(6-5-15(12)21-19)18(25)14-7-13(11(2)3)16(23)8-17(14)24/h7-9,11,23-24H,4-6,10H2,1-3H3 |
InChI Key |
BNTRGXQGSZZFCB-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C2CN(CCC2=N1)C(=O)C3=C(C=C(C(=C3)C(C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPUY 201112; CPUY-201112; CPUY201112 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


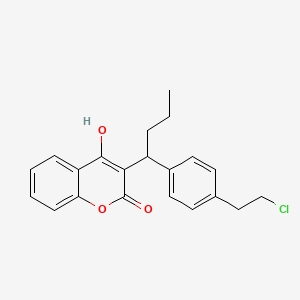
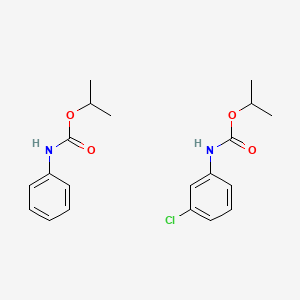
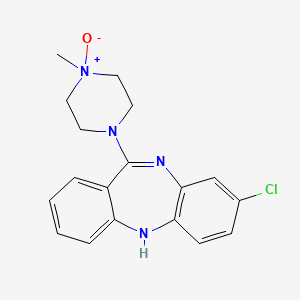



![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

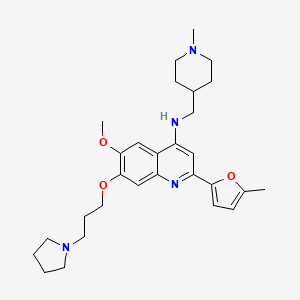
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
